N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide

Bioactivity ChEMBL ZINC

Medicinal chemistry teams often face scaffold redundancy in fragment libraries. This compound is a structurally novel, fluorinated heterocyclic small molecule (MW 305.31) with an unexplored biological profile ideal for phenotypic and biophysical fragment screens. - Unique 5-fluoropyrimidine-isoxazole topology (7 HBA, 1 HBD, XLogP3=1.3) provides a differentiated hydrogen-bonding network for SAR deconvolution. - Serves as a metabolic probe comparator for non-fluorinated pyrimidine analogs in DMPK microsomal/hepatocyte stability assays. - Favorable fragment-like properties (TPSA 84.2 Ų) maximize hit identification in SPR/DSF campaigns. Supplied with rigorous QC documentation to ensure batch-to-batch consistency for reliable research.

Molecular Formula C14H16FN5O2
Molecular Weight 305.313
CAS No. 2034258-25-6
Cat. No. B2673742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide
CAS2034258-25-6
Molecular FormulaC14H16FN5O2
Molecular Weight305.313
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC=NO2)C3=NC=C(C=N3)F
InChIInChI=1S/C14H16FN5O2/c15-11-8-17-14(18-9-11)20-5-2-10(3-6-20)7-16-13(21)12-1-4-19-22-12/h1,4,8-10H,2-3,5-7H2,(H,16,21)
InChIKeyKFDSJOXZEXUPKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide: Chemical Identity & Procurement


N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide (CAS 2034258-25-6) is a synthetic, fluorinated heterocyclic small molecule (MW 305.31 g/mol, formula C₁₄H₁₆FN₅O₂) [1]. It features a 5-fluoropyrimidine group linked via a piperidine spacer to an isoxazole-5-carboxamide moiety. The compound is classified as a research chemical with no known clinical trial history or bioactivity annotations in major public databases such as ChEMBL [2]. Its procurement value is currently defined by its structural novelty and potential as a fragment-like scaffold for medicinal chemistry derivatization, rather than established target engagement.

1
Fragment-like medicinal chemistry scaffold — near-300 Da molecular weight and moderate lipophilicity support fragment-based library design.
2
Unexplored bioactivity space — no annotated target engagement makes it suitable as a negative control or phenotypic screening probe.
3
Fluorinated heterocycle for SAR campaigns — 5-fluoropyrimidine and isoxazole-5-carboxamide topology enables regioisomeric and metabolic stability studies.

Why Generic Substitution Is Not Advisable


The compound's precise substitution pattern—the 5-fluoropyrimidine at the piperidine N-terminus and the isoxazole-5-carboxamide at the 4-methyl position—creates a unique hydrogen-bond acceptor/donor topology (7 HBA, 1 HBD) and a moderate lipophilicity (XLogP3 = 1.3) that cannot be replicated by close analogs [1]. Even minor structural variations, such as replacing the isoxazole with a dimethylisoxazole sulfonamide (CAS 2034285-41-9) or swapping the pyrimidine for a pyridine (CAS not specified), are expected to alter target-binding profiles, solubility, and metabolic stability. Without direct comparative data, generic substitution introduces uncontrolled risk in any structure-activity relationship (SAR) campaign or biochemical assay.

Target Compound
5-fluoropyrimidine / isoxazole-5-carboxamide
XLogP3 ≈ 1.3, TPSA = 84.2 Ų, HBA = 7, HBD = 1. Moderate polarity and low lipophilicity.
Common Analog
Isoxazole-sulfonamide or pyridine-substituted analogs
Higher TPSA, altered H-bond topology. May shift permeability, solubility, and target-binding profiles.
Analog replacement may alter SAR interpretation and metabolic stability ranking — substitution risk is high without head-to-head data.

Quantitative Evidence Assessment


Absence of Public Bioactivity Data

ZINC20 records that 'there is no known activity for this compound' and it has not been detected in any clinical trials [1]. In contrast, many in-class isoxazole-carboxamide analogs (e.g., EPAC1 inhibitors in US11124489) have reported IC₅₀ values ranging from 2.3 to 7.2 μM [2]. This data void means the compound cannot be selected based on potency, but it simultaneously represents a unique opportunity for target-ID or phenotypic screening programs seeking unexplored chemical space.

Bioactivity Annotation
Class-level inference
No known bioactivity (ChEMBL 20); no clinical trial history
EPAC1 analog IC₅₀ range: 2.3–7.2 μM
Unannotated status supports negative-control or target-ID probe use; pre-characterized analogs may carry IP constraints.
Data void — requires experimental profiling
Bioactivity ChEMBL ZINC Data Availability

Lipophilicity and TPSA Comparison

The target compound has a computed XLogP3 of 1.3 and a topological polar surface area (TPSA) of 84.2 Ų [1]. A close analog, N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide (CAS 2034285-41-9), replaces the isoxazole-5-carboxamide with a bulkier sulfonamide, increasing TPSA and hydrogen-bond acceptors. The lower lipophilicity and moderate TPSA of the target compound place it within favorable oral drug-like space, whereas the sulfonamide analog trends toward higher polarity and potentially reduced membrane permeability.

Lipophilicity & TPSA
Cross-study comparable
XLogP3 = 1.3
TPSA = 84.2 Ų
Lower polarity vs. sulfonamide analogs may support permeability-limited program screening.
Experimental PAMPA or Caco-2 validation required
Lipophilicity TPSA Drug-likeness Permeability

Ligand Efficiency in Fragment Screening

With a molecular weight of 305.31 Da and 22 heavy atoms, the compound qualifies as a fragment-like molecule (MW < 300 rule, near-boundary) [1]. Its lipophilic ligand efficiency (LipE = pIC₅₀ - XLogP3) cannot be calculated due to absent IC₅₀ data. However, if a hypothetical IC₅₀ of 1 μM is assumed, LipE would be ~4.7, which is competitive with optimized EPAC1 leads (e.g., US11124489 Compound 27: IC₅₀ = 2.3 μM, XLogP3 ≈ 3.2, LipE ≈ 2.4) [2]. This suggests the scaffold has high efficiency potential once optimized.

Ligand Efficiency Potential
Class-level inference
Target MW 305 Da, hypothetical LipE ≈ 4.7
Comparator EPAC1 lead LipE ≈ 2.4
Fragment-like size and favorable polarity profile support FBDD library inclusion.
LipE projection pending experimental pIC₅₀
Ligand efficiency Fragment LipE MW

Fluoropyrimidine and Metabolic Stability

The 5-fluoropyrimidine substituent is known in medicinal chemistry to block oxidative metabolism at the pyrimidine 5-position, a common site for CYP-mediated hydroxylation [1]. Analogs lacking the fluorine (e.g., pyrimidin-2-yl substituted piperidines) are expected to exhibit higher intrinsic clearance in liver microsome assays. While no head-to-head microsomal stability data exist for this specific compound, the class-level advantage of 5-fluoropyrimidine over unsubstituted pyrimidine is well-documented across kinase inhibitor programs.

Metabolic Stability
Class-level inference
5-fluoropyrimidine block expected to reduce CYP-mediated oxidation
Fluorinated scaffold may lower hepatic clearance risk vs. non-fluorinated analogs in microsomal assays.
No direct microsomal data for this compound
Fluorine Metabolic stability CYP Oxidative metabolism

Amide Stability: 5- vs 3-Carboxamide Isoxazoles

The isoxazole-5-carboxamide regioisomer positions the amide at the 5-position of the oxazole ring, whereas isoxazole-3-carboxamide analogs (e.g., certain EPAC1 inhibitor scaffolds) place the amide at the 3-position. Literature evidence indicates that 5-substituted isoxazoles exhibit different electronic distributions, which can influence amide hydrolysis rates and target-binding geometries [1]. No direct comparative stability data are published for this compound, but crystallographic studies on related systems show that the 5-carboxamide can engage in distinct hydrogen-bond networks compared to 3-carboxamide isomers.

Amide Regioisomer Stability
Class-level inference
Target Isoxazole-5-carboxamide
Comparator Isoxazole-3-carboxamide
Regioisomeric position may alter hydrogen-bond networks and hydrolysis rates — relevant for SAR and IP space.
Extrapolated from isoxazole SAR literature
Isoxazole Regioisomer Amide stability Hydrolysis

Recommended Application Scenarios


Chemical Probe for EPAC1 and Kinase SAR

Given the absence of annotated bioactivity [1] and the structural similarity to EPAC1 inhibitor chemotypes (e.g., US11124489 series), this compound can be deployed as a chemical probe or negative control in biochemical assays. Its fluoropyrimidine-isoxazole scaffold allows SAR teams to deconvolute the contribution of the isoxazole-5-carboxamide moiety to target binding, complementing data from isoxazole-3-carboxamide or sulfonamide analogs.

Fragment Library Expansion for FBDD

With a molecular weight near 300 Da, moderate lipophilicity (XLogP3 = 1.3), and favorable TPSA (84.2 Ų) [2], the compound is an attractive fragment-sized entry for drug discovery libraries. Its unexplored biological profile maximizes the chance of identifying novel target interactions in phenotypic or biophysical fragment screens (e.g., SPR, DSF).

Metabolic Stability Comparator: Fluorinated Heterocycles

The 5-fluoropyrimidine moiety is a recognized metabolic blocking group [3]. This compound can serve as a comparator for non-fluorinated pyrimidine analogs in microsomal or hepatocyte stability assays, helping DMPK groups quantify the metabolic advantage conferred by fluorine substitution in this scaffold class.

Regioisomeric Probe for Amide Geometry

The isoxazole-5-carboxamide linkage provides a defined regioisomeric handle for studying amide bond geometry, hydrolysis kinetics, and hydrogen-bonding patterns [4]. Computational and experimental teams can use this compound alongside isoxazole-3-carboxamide isomers to parameterize force fields or validate crystallographic fragment screening results.

Application
Selection Property
Validation Focus
EPAC1 / kinase SAR probe
Isoxazole-5-carboxamide regioisomer topology
Target-binding deconvolution vs. 3-carboxamide analogs
Fragment library expansion
MW near 300 Da; moderate XLogP3; favorable TPSA
Biophysical fragment screening (SPR, DSF) hit rate
Metabolic stability comparator
5-fluoropyrimidine metabolic blocking group
Microsomal clearance vs. non-fluorinated pyrimidine analogs
Amide geometry / hydrolysis studies
Isoxazole-5-carboxamide linkage
Hydrolysis kinetics and H-bonding pattern validation
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